![molecular formula C12H16N2O4S B1328632 1-[4-(Etilsulfonil)-2-nitrofenil]pirrolidina CAS No. 942474-31-9](/img/structure/B1328632.png)

1-[4-(Etilsulfonil)-2-nitrofenil]pirrolidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

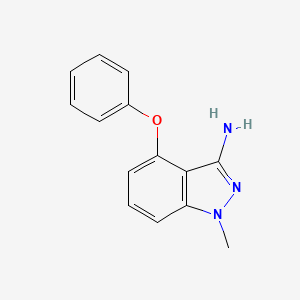

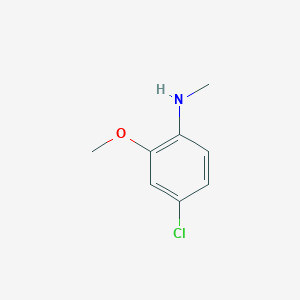

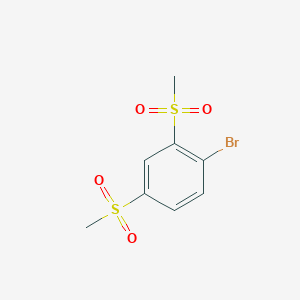

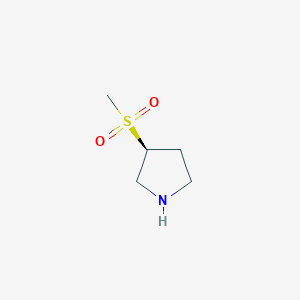

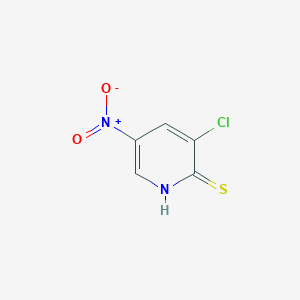

The compound 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The molecule is characterized by the presence of a nitro group and an ethylsulfonyl group attached to a phenyl ring, which is further connected to the pyrrolidine ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (ethylsulfonyl) groups.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine was achieved through a four-step reaction starting from benzyl chloride, with the final aminolysis step yielding the title compound with a high yield of 98% . Another related synthesis involves the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols, leading to the formation of 1-(arylsulfonyl)pyrrolidines under mild conditions . These methods provide a foundation for the synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, although the specific synthesis of this compound is not detailed in the provided papers.

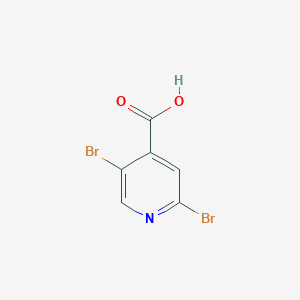

Molecular Structure Analysis

The molecular structure of a closely related compound, 1-(4-Nitrophenyl) pyrrolidine, was determined using single-crystal X-ray analysis, revealing that it crystallizes in the orthorhombic space group with specific cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the crystal lattice, which can influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Nitrophenyl) pyrrolidine have been studied, including its highly crystalline nature confirmed by powder XRD, identification of functional groups by FTIR spectral analysis, and analysis of absorbance and luminescence spectra . Thermoanalytical properties were studied using TG/DTA spectrum, and mechanical properties were determined using Vickers microhardness measurement . These analyses provide insights into the stability, hardness, and thermal behavior of the compound, which are important for practical applications. The electrochromic properties of a copolymer based on a related pyrrolidine derivative were also characterized, showing good stability and fast switching times .

Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Diseño y Desarrollo de Medicamentos

1-[4-(Etilsulfonil)-2-nitrofenil]pirrolidina: es un compuesto que ha despertado interés en la industria farmacéutica debido a la versatilidad del anillo pirrolidínico. Este heterociclo de nitrógeno de cinco miembros es ampliamente utilizado por los químicos medicinales para crear compuestos para tratar enfermedades humanas . El anillo pirrolidínico contribuye a la estereoquímica de la molécula y permite una mayor cobertura tridimensional, lo cual es crucial para la unión de candidatos a fármacos a proteínas enantioselectivas .

Ciencia de Materiales: Síntesis de Materiales Avanzados

En el campo de la ciencia de los materiales, This compound se puede utilizar para desarrollar nuevos materiales con propiedades únicas. Su estructura molecular podría potencialmente influir en la creación de nuevos polímeros o recubrimientos con características específicas, como una mayor durabilidad o una conductividad eléctrica dirigida.

Neurofarmacología: Modulación de Receptores de Neurotransmisores

El andamiaje de la pirrolidina se explora a menudo por su potencial para modular los receptores de neurotransmisores. Este compuesto podría utilizarse para estudiar los efectos de varios sustituyentes en la unión y actividad de los receptores, lo cual es crucial para el desarrollo de nuevos neurofármacos .

Mecanismo De Acción

Target of Action

It is known that pyrrolidine alkaloids, a group to which this compound belongs, have a wide range of biological activities . They interact with various targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .

Mode of Action

Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Pyrrolidine alkaloids are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Pyrrolidine alkaloids are known to have a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-ethylsulfonyl-2-nitrophenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-2-19(17,18)10-5-6-11(12(9-10)14(15)16)13-7-3-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNNTANAAFVGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249080 |

Source

|

| Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942474-31-9 |

Source

|

| Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)